molecular formula C13H7F3O2 B6364999 4-(2,4,6-Trifluorophenyl)benzoic acid, 95% CAS No. 505082-94-0

4-(2,4,6-Trifluorophenyl)benzoic acid, 95%

Cat. No. B6364999
CAS RN: 505082-94-0
M. Wt: 252.19 g/mol
InChI Key: ZEXQUMJITPOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4,6-Trifluorophenyl)benzoic acid, or 4-TPA, is an organic compound with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a white crystalline solid with a melting point of 109-110°C and a boiling point of 304-305°C. The compound is soluble in most organic solvents and has a high degree of stability in aqueous solutions. 4-TPA is a versatile building block for the synthesis of a variety of organic compounds, and has been used in a number of scientific and medical applications.

Mechanism of Action

4-TPA is believed to act as a proton donor in a number of reactions, allowing for the synthesis of a variety of organic compounds. It is also believed to act as a catalyst in a number of reactions, allowing for the synthesis of a variety of heterocyclic compounds. Additionally, 4-TPA has been shown to act as a Lewis acid, allowing for the formation of covalent bonds between organic molecules.
Biochemical and Physiological Effects
4-TPA has not been shown to have any direct biochemical or physiological effects on humans or other organisms. However, it has been used in the synthesis of a number of pharmaceuticals, and therefore may have indirect effects on the biochemical and physiological processes of humans and other organisms.

Advantages and Limitations for Lab Experiments

4-TPA has a number of advantages for use in laboratory experiments. It is a stable compound, and is soluble in most organic solvents. Additionally, it has a high degree of purity, with a typical yield of greater than 95%. The compound is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments.
However, 4-TPA has a number of limitations for use in laboratory experiments. It has a relatively low boiling point, which means that it must be used at temperatures below its boiling point to avoid decomposition. Additionally, it is a relatively strong acid, and therefore must be handled with care to avoid skin and eye irritation.

Future Directions

There are a number of potential future directions for the use of 4-TPA. It could be used in the synthesis of a variety of organic compounds, such as polymers and heterocyclic compounds. Additionally, it could be used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, it could be used as a catalyst in a number of reactions, allowing for the synthesis of a variety of organic compounds. Finally, it could be used in the synthesis of a variety of materials, such as polymers and nanomaterials.

Synthesis Methods

4-TPA can be synthesized from the reaction of 2,4,6-trifluorobenzoic acid and anhydrous sodium carbonate in an anhydrous ethanol solution. The reaction is conducted at a temperature of 100-110°C for 1-2 hours. The product is then cooled and recrystallized from ethanol. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

4-TPA has been used for a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of organic compounds, such as 4-trifluoromethylphenylboronic acid, which has been used in the synthesis of polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridine, thiophene, and indole derivatives. Additionally, 4-TPA has been used in the synthesis of a number of pharmaceuticals, such as the anti-inflammatory drug naproxen.

properties

IUPAC Name

4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-5-10(15)12(11(16)6-9)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXQUMJITPOYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681249
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,6-Trifluorophenyl)benzoic acid

CAS RN

505082-94-0
Record name 2′,4′,6′-Trifluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505082-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.